molecular formula C20H17NO4 B13490853 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid

Cat. No.: B13490853
M. Wt: 335.4 g/mol
InChI Key: SROIJBNFFHHDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the Alkyne Group: The protected amino acid is then subjected to a reaction with propargyl bromide to introduce the alkyne group at the desired position.

    Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, yielding the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the protection, coupling, and deprotection steps in a controlled manner, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid has several scientific research applications:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

    Bioconjugation: The alkyne group allows for click chemistry reactions, enabling the conjugation of biomolecules for various applications in biology and medicine.

    Drug Development: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.

    Material Science: It is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid involves its ability to participate in various chemical reactions due to the presence of the alkyne and amino groups. The alkyne group can undergo click chemistry reactions, while the amino group can participate in nucleophilic substitution reactions. These properties make it a versatile compound for use in peptide synthesis and bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: Similar structure but lacks the alkyne group.

    5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid: Similar structure with an extended carbon chain.

    5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid: Similar structure with a shorter carbon chain.

Uniqueness

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid is unique due to the presence of both the Fmoc protecting group and the alkyne group. This combination allows for versatile chemical reactions and applications in peptide synthesis, bioconjugation, and material science.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)pent-2-ynoic acid

InChI

InChI=1S/C20H17NO4/c22-19(23)11-5-6-12-21-20(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,6,12-13H2,(H,21,24)(H,22,23)

InChI Key

SROIJBNFFHHDCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC#CC(=O)O

Origin of Product

United States

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